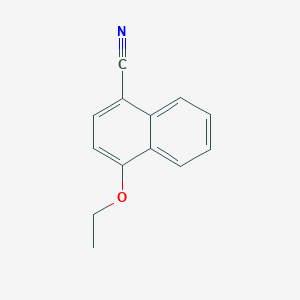
4-Ethoxynaphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxynaphthalene-1-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a cyano group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxynaphthalene-1-carbonitrile typically involves the reaction of 4-ethoxynaphthalene with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 4-Ethoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
4-Ethoxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
- 4-Methoxynaphthalene-1-carbonitrile
- 4-Butoxynaphthalene-1-carbonitrile
- 4-Propoxynaphthalene-1-carbonitrile
Comparison: 4-Ethoxynaphthalene-1-carbonitrile is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
生物活性
4-Ethoxynaphthalene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, antioxidant, and cytotoxic activities, supported by various studies and data tables.
This compound is characterized by its naphthalene structure substituted with an ethoxy group and a carbonitrile group. Its molecular formula is C12H11N with a molecular weight of approximately 185.23 g/mol.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Bacillus cereus | 16 µg/mL | 18 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
At higher concentrations, the compound showed up to 80% inhibition of DPPH radicals, indicating strong antioxidant activity.
Cytotoxic Activity
Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values suggest that the compound possesses moderate cytotoxicity against these cancer cell lines, making it a candidate for further exploration in anticancer drug development.
Case Studies
A notable study conducted by Zwain et al. (2023) synthesized various derivatives of carbonitriles, including those related to naphthalene structures. Their findings indicated that structural modifications significantly influenced biological activity, reinforcing the importance of chemical structure in determining efficacy against microbial strains and cancer cells .
属性
CAS 编号 |
62677-55-8 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
4-ethoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H11NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2H2,1H3 |
InChI 键 |
ZJHYSAFNOZMGDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















